6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a compound of significant interest in the field of organic chemistry This compound features a pyrimidine ring substituted with a difluoromethyl group, a methyl group, and an N-phenyl group bearing a methylsulfanyl substituent
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidines can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyridopyrimidines are known to be involved in numerous biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
For instance, the presence of difluoromethyl and methylsulfanyl groups could influence its absorption and distribution .
Result of Action
Given the therapeutic potential of pyridopyrimidines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a suitable pyrimidine precursor, followed by subsequent functionalization steps to introduce the methyl and N-phenyl groups.
Difluoromethylation: This step can be achieved using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for difluoromethylation and automated systems for subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
- 6-(chloromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
Uniqueness
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, particularly in drug development .
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOTUVVLAQFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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